2-Amino-4,6-dimethylpyridine
Overview
Description
2-Amino-4,6-dimethylpyridine is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound has been synthesized and characterized in different forms, including as a free base and as part of various salts. It serves as a model compound for studying chemical reactions and has been used to construct libraries of functional derivatives .
Synthesis Analysis
The synthesis of 2-Amino-4,6-dimethylpyridine and its derivatives has been achieved through various methods. One approach involves the cascade reaction of 1,1-enediamines with α,β-unsaturated ketones, which includes Michael addition, intramolecular cyclization, and aromatization . Another method includes the reaction of guanidine nitrate with acetylacetone in the presence of sodium carbonate, yielding high purity 2-amino-4,6-dimethylpyrimidine . Additionally, the compound has been prepared from acidic ethanolic media containing copper salts, showcasing the role of non-classical supramolecular interactions in the resulting structures .
Molecular Structure Analysis
The molecular structure of 2-Amino-4,6-dimethylpyridine has been extensively studied using techniques such as IR, single-crystal X-ray diffraction, and NMR. The compound forms various salts where the pyridine nitrogen is protonated, and these salts exhibit interesting hydrogen bonding patterns and supramolecular interactions, including π-π stacking and electrostatic interactions .
Chemical Reactions Analysis
2-Amino-4,6-dimethylpyridine participates in a range of chemical reactions. It has been used as a starting material for the synthesis of other compounds, such as 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, which is a model compound for studying enzymatic reactions of tetrahydrofolate . The compound's reactivity has also been explored in the context of forming complex salts with metals like copper and cadmium, which are influenced by non-covalent interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4,6-dimethylpyridine have been characterized, revealing information about its absorption spectra, PMR spectra, and pKa values. The compound's crystal structure is stabilized by various hydrogen bonds and aromatic stacking interactions, which contribute to its solid-state properties . The study of these properties is essential for understanding the compound's behavior in different environments and for designing new materials based on its structure.
Scientific Research Applications
1. Supramolecular Interactions
2-Amino-4,6-dimethylpyridine has been a subject of interest in understanding non-classical supramolecular interactions. Studies have demonstrated its role in forming complex structures like 2-amino-4,6-dimethylpyridinium tetrahalocuprate (II) salts. These compounds, characterized by IR and single-crystal X-ray diffraction, exhibit intricate hydrogen bonding and π–π interactions, contributing to our understanding of molecular self-assembly and crystal engineering (Haddad, AlDamen, & Willett, 2006).
2. Synthesis and Characterization
2-Amino-4,6-dimethylpyridine serves as a starting material for synthesizing various compounds. For example, its derivatives have been prepared for industrial production, highlighting its importance in chemical manufacturing processes (Liu Jun-teng, 2011).
3. Interaction with Metal Ions
The interaction of 2-amino-4,6-dimethylpyridine with metal ions is another area of focus. It forms salts and complexes with different metal ions, contributing to the field of inorganic chemistry and materials science. These studies help in understanding the properties of such compounds and their potential applications (AlDamen & Haddad, 2011).
4. Pharmaceutical Research
In the pharmaceutical field, derivatives of 2-amino-4,6-dimethylpyridine have shown potential. For instance, they have been evaluated for their antileishmanial activity, indicating the compound's significance in drug discovery and medicinal chemistry (Abdala et al., 2000).
5. Crystallography and Molecular Structure
The molecular and crystal structure of 2-amino-4,6-dimethylpyridine derivatives has been a topic of research, providing insights into their stability, bonding, and interactions. This knowledge is crucial for the development of new materials and understanding their properties (Al-Far & Ali, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,6-dimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBUBVKGJRPRRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052189 | |
Record name | 2-Amino-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-dimethylpyridine | |
CAS RN |
5407-87-4 | |
Record name | 2-Amino-4,6-dimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5407-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-4,6-dimethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-AMINO-4,6-DIMETHYLPYRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10731 | |
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Record name | 2-Pyridinamine, 4,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dimethyl-2-pyridylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-4,6-DIMETHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NVZ9DW9Q5 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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